molecular formula C10H9NO3 B042130 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 68047-36-9

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B042130
CAS RN: 68047-36-9
M. Wt: 191.18 g/mol
InChI Key: WDLJTLKIEHIDHO-UHFFFAOYSA-N
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Description

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one is a compound that belongs to the coumarin family, known for their diverse biological activities and applications in medicinal chemistry. The core structure, 2H-chromen-2-one, is pivotal for its pharmacological importance and serves as a scaffold for various synthetic modifications to enhance biological properties.

Synthesis Analysis

The synthesis of coumarin derivatives, including 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, involves several strategies. Notably, the Suzuki coupling reactions, lactonization of biaryl compounds, and reactions involving Michael acceptors like chromenones and chalcones with dicarbonyl compounds are efficient methods. These approaches highlight the adaptability of coumarin chemistry for structural modifications, aiming to achieve specific pharmacological targets (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one features an aromatic system that allows for significant interactions, including hydrophobic, π-π, CH-π, and cation-π interactions. These interactions contribute to the molecule's ability to bind with various enzymes and receptors, underlying its broad spectrum of biological activities. The planarity of the system, facilitated by the double bond in the lactone, is crucial for these interactions, influencing the compound's fluorescence properties under UV irradiation (Torres et al., 2014).

Chemical Reactions and Properties

Coumarins, including 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, undergo various chemical reactions that modify their structure and enhance biological activity. These modifications can include alkylation, acylation, and the introduction of different functional groups to the core structure. The chemical versatility of coumarins allows for the synthesis of derivatives with tailored properties for specific applications, emphasizing the compound's adaptability in synthetic and medicinal chemistry (Patra & Kar, 2021).

Scientific Research Applications

  • Green Synthesis : A study highlighted an oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, which is significant for constructing the B and C rings without external oxidants (Vachan et al., 2019).

  • Biomedical Applications : Another research described a novel multicomponent reaction for creating pyrano-functionalized 2-amino-4H-chromene systems, offering a fast approach for biomedical applications (Vereshchagin et al., 2015).

  • Chemical Analysis : Schiff Bases derived from 6-amino-2H-chromen-2-one show a linear relation between chemical shifts and Hammett constants of para substituents, which is important for chemical analysis (Ganushchak et al., 2005).

  • Fluorescence Properties : A study on the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one suggests its potential use in various applications due to fluorescence enhancement in the presence of metals (Gülcan et al., 2022).

  • Antioxidant Activity : Novel 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones synthesized by a pseudo-multicomponent reaction show excellent antioxidant activity (Saher et al., 2018).

  • Antimicrobial and Cytotoxic Activity : The synthesized compounds have shown marginal antimicrobial activity but good cytotoxic activity, with 4-hydroxy-3-nitro-2H-chromen-2-one acting as a monobasic ligand and amino acids as bivalent ligands (Aiyelabola et al., 2017).

  • Bactericidal Activity : 7-Hydroxy-4-Methyl-2 H-Chromen-2-One and its derivatives show high cytotoxic and bactericidal activity against various bacteria and fungi (Khan et al., 2003).

  • α-Amylase Inhibitory Activities : New benzyl 2H-chromenones synthesized show potent ABTS.+ radical scavenging and α-amylase inhibitory activities, useful for pharmaceutical development (Kumar et al., 2013).

properties

IUPAC Name

6-amino-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJTLKIEHIDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524414
Record name 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one

CAS RN

68047-36-9
Record name 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R El-Haggar, RI Al-Wabli - Molecules, 2015 - mdpi.com
… In the present work, starting from the 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones 1–11 was …
Number of citations: 52 www.mdpi.com
D Puri, D Singh, M Gupta - International Journal of …, 2019 - search.ebscohost.com
Antibiotic resistance has been a global healthcare problem due to the indiscriminate use of antibiotics and the subsequent creation of bacteria that can survive traditional treatment. …
Number of citations: 0 search.ebscohost.com
YF Mustafa, SM Kasim, BM Al-Dabbagh… - Applied …, 2021 - Springer
Hydroxycoumarins and their based conjugates revealed a wide-ranged biological activity providing potential scaffolds to serve better in therapy. This work aims to synthesize six new …
Number of citations: 24 link.springer.com
S Yadav, T Gupta, N Kumar, V Bhalla, V Jogpal - 2022 - researchsquare.com
… Haggar et al. 2015, identi ed 6-amino-7-hydroxy-4-methyl-2H-chromen-2one, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones 1-11 with strong antiin …
Number of citations: 1 www.researchsquare.com

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